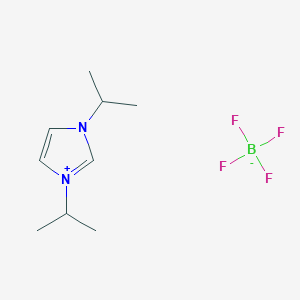

1,3-Diisopropylimidazolium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h5-9H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKQPXYUPOKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584748 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-34-4 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-diisopropylimidazolium tetrafluoroborate synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylimidazolium Tetrafluoroborate

Introduction

This compound, often abbreviated as [iPr₂Im][BF₄], is a prominent member of the ionic liquid family. These salts, which are molten at or near room temperature, have garnered significant attention due to their unique physicochemical properties including low volatility, high thermal stability, and tunable solubility.[1] Specifically, this compound serves as a crucial precursor in the generation of N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands for transition metals, finding widespread application in modern organic synthesis.[2] The compound also shows promise as an electrolyte in electrochemical applications like batteries and supercapacitors.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in chemistry and drug development. The methodology detailed herein is grounded in established chemical principles, emphasizing not just the procedural steps but the causality behind them to ensure reproducibility and safety.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. This strategy offers a reliable route to a high-purity product by first isolating a halide salt of the desired cation, which is then subjected to an anion exchange.

-

Step 1: Synthesis of the Precursor, 1,3-Diisopropylimidazolium Chloride. The initial step involves the formation of the imidazolium cation with a halide counter-ion, typically chloride. This is achieved through the quaternization of 1,3-diisopropylimidazole, which can be synthesized or commercially sourced. The reaction with hydrochloric acid is a straightforward acid-base reaction to form the chloride salt.[3]

-

Step 2: Anion Metathesis. In the second step, the chloride anion of the precursor is exchanged for the tetrafluoroborate (BF₄⁻) anion. This is an ion exchange reaction, often called metathesis, where the imidazolium chloride is reacted with a tetrafluoroborate source, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[4][5] The reaction is typically driven to completion by the precipitation of the resulting inorganic salt (e.g., NaCl) in an appropriate solvent.

This two-step approach allows for the purification of the intermediate chloride salt, which helps in obtaining a final tetrafluoroborate product of high purity.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

PART A: Synthesis of 1,3-Diisopropylimidazolium Chloride ([iPr₂Im]Cl)

This precursor synthesis is based on the direct reaction of 1,3-diisopropylimidazole with hydrochloric acid.[3]

Materials and Reagents:

-

1,3-Diisopropylimidazole (≥98%)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,3-diisopropylimidazole (e.g., 10.0 g) in diethyl ether (100 mL).

-

Cool the flask in an ice bath with gentle stirring.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The chloride salt will precipitate as a white solid.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether (3 x 30 mL) to remove any unreacted starting material.

-

Dry the resulting white powder, 1,3-diisopropylimidazolium chloride, under high vacuum to a constant weight. The product is typically used in the next step without further purification.

Causality and Expertise: The use of diethyl ether as a solvent is strategic; the starting imidazole is soluble, while the resulting ionic chloride salt is not. This difference in solubility allows for the direct precipitation and easy isolation of the product. Performing the reaction at 0 °C controls the exothermicity of the acid-base neutralization.

PART B: Synthesis of this compound ([iPr₂Im][BF₄])

This step employs an anion exchange reaction to replace the chloride with tetrafluoroborate.[4]

Materials and Reagents:

-

1,3-Diisopropylimidazolium chloride (from Part A)

-

Sodium tetrafluoroborate (NaBF₄, ≥98%)

-

Acetone (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Deionized water

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Silver nitrate (AgNO₃) solution (for testing)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 1,3-diisopropylimidazolium chloride (e.g., 10.0 g) and a slight molar excess (1.05 equivalents) of sodium tetrafluoroborate in acetone (150 mL) in a round-bottom flask.[6]

-

Stir the resulting suspension vigorously at room temperature for 24 hours. A fine white precipitate of sodium chloride (NaCl) will form.

-

Remove the precipitated NaCl by vacuum filtration.

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetone.

-

Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

-

Wash the organic phase with deionized water (3 x 50 mL). This step is crucial for removing any remaining sodium salts (NaCl, NaBF₄).

-

Self-Validation: To ensure complete removal of the chloride precursor, add a few drops of silver nitrate solution to the final aqueous wash. The absence of a white precipitate (AgCl) confirms the completeness of the anion exchange and washing.[4]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the dichloromethane under reduced pressure on a rotary evaporator.

-

Dry the resulting product, a white to off-white solid, under high vacuum to yield pure this compound.

Causality and Expertise: Acetone is chosen as the reaction solvent because it dissolves the imidazolium chloride and NaBF₄ to a sufficient extent to allow the reaction to proceed, while the byproduct, NaCl, is poorly soluble and precipitates, driving the equilibrium forward. The subsequent liquid-liquid extraction with dichloromethane and water is a classic purification technique to separate the desired ionic liquid (soluble in the organic phase) from inorganic salt impurities (soluble in the aqueous phase).

Quantitative Data and Characterization

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | White to light yellow or brown powder/crystals | [1] |

| Melting Point | 62-90 °C (range varies with purity) | [1][7][8] |

| Typical Yield | >90% for anion exchange step | [5] |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.

-

¹H NMR: Expect to see characteristic signals for the imidazolium ring protons and the isopropyl methine and methyl protons. The acidic proton at the C2 position of the imidazolium ring is particularly diagnostic.[9][10]

-

¹³C NMR: The spectrum will show distinct peaks for the carbons of the imidazolium ring and the isopropyl groups.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum will show characteristic vibrations for the C-H bonds of the alkyl groups and the C-N and C=C bonds within the imidazolium ring. A strong, broad band associated with the B-F stretching of the tetrafluoroborate anion is expected around 1000-1100 cm⁻¹.[4]

Caption: Workflow for the purification and characterization of the final product.

Safety and Handling Considerations

-

Tetrafluoroboric Acid and its Salts: Tetrafluoroborate compounds can be hazardous. Tetrafluoroboric acid is highly corrosive and toxic, causing severe skin burns and eye damage.[11][12][13] Always handle these chemicals in a well-ventilated chemical fume hood.[11][13]

-

Hydrolysis: The tetrafluoroborate anion is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic conditions.[14][15] This hydrolysis can generate highly corrosive and toxic hydrogen fluoride (HF). Therefore, it is essential to store the final product in a dry environment and avoid exposure to moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][16]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Diisopropylimidazolium chloride 97 139143-09-2 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsdjournal.org [rsdjournal.org]

- 7. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(286014-34-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.fi [fishersci.fi]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3-Diisopropylimidazolium Tetrafluoroborate: Properties, Synthesis, and Applications

Introduction: A Versatile Imidazolium Salt in Modern Chemistry

1,3-Diisopropylimidazolium tetrafluoroborate, a member of the imidazolium-based ionic liquid family, has emerged as a compound of significant interest for researchers and professionals in drug development and materials science. Its unique combination of steric bulk from the isopropyl groups and the properties imparted by the tetrafluoroborate anion makes it a valuable tool in catalysis, electrochemistry, and as a green solvent alternative. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and insights into its applications, grounded in authoritative scientific literature.

Molecular Structure and Identification

This compound is an organic salt consisting of a 1,3-diisopropylimidazolium cation and a tetrafluoroborate anion. The bulky isopropyl groups on the nitrogen atoms of the imidazolium ring play a crucial role in its physical state and reactivity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,3-di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate |

| CAS Number | 286014-34-4 |

| Molecular Formula | C₉H₁₇BF₄N₂ |

| Molecular Weight | 240.05 g/mol |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the formation of the imidazolium halide salt followed by an anion exchange reaction. This method allows for the isolation of a high-purity product.

structure elucidation of 1,3-diisopropylimidazolium tetrafluoroborate

An In-Depth Technical Guide to the Structure Elucidation of 1,3-Diisopropylimidazolium Tetrafluoroborate

Authored by: A Senior Application Scientist

Foreword: The Rationale for Rigorous Structure Elucidation

In the landscape of modern chemistry, ionic liquids (ILs) represent a class of compounds with immense versatility. Among these, this compound stands out for its utility as a robust electrolyte in energy storage systems, a green solvent, and a precursor to N-heterocyclic carbene (NHC) catalysts.[1] Its performance in these applications is intrinsically linked to its molecular structure. Therefore, unambiguous confirmation of its chemical identity is not merely an academic exercise but a critical prerequisite for reliable research and development.

This guide provides a comprehensive, multi-technique approach to the (C₉H₁₇N₂·BF₄, M.W. 240.05 g/mol ).[2] We will proceed logically from initial synthesis to spectroscopic characterization and, finally, to the definitive confirmation via single-crystal X-ray diffraction. The causality behind each analytical choice will be explained, reflecting a workflow that ensures self-validation at every stage.

Part 1: Synthesis as the Starting Point

Understanding the synthesis of a compound provides crucial context for its structural analysis. It informs us of the expected bonds and functional groups, and alerts us to potential impurities. A common and efficient route to 1,3-disubstituted imidazolium salts involves a multi-step process, which is conceptually outlined below.[3][4][5]

Caption: A conceptual workflow for the synthesis of the target ionic liquid.

This pathway builds the imidazolium core and subsequently introduces the tetrafluoroborate anion. This knowledge primes our analytical strategy: we must confirm the presence of the 1,3-diisopropylimidazolium cation and the tetrafluoroborate anion.

Part 2: Spectroscopic Characterization – A Composite View

Spectroscopy provides the first layer of empirical evidence for the proposed structure. Each technique offers a unique perspective on the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It maps the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Causality: We use both ¹H and ¹³C NMR to build a complete carbon-hydrogen framework. ¹H NMR confirms the types of protons and their connectivity, while ¹³C NMR verifies the carbon backbone. For ionic liquids, deuterated solvents like DMSO-d₆ or CDCl₃ are standard choices, with the selection depending on the solubility of the specific salt.

¹H NMR Spectroscopy

The proton NMR spectrum allows us to identify and quantify the different types of hydrogen atoms. For the 1,3-diisopropylimidazolium cation, we expect three distinct signals corresponding to the isopropyl methyl protons, the isopropyl methine proton, and the protons on the imidazolium ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments. For this symmetric cation, we anticipate four distinct signals: one for the methyl groups, one for the methine carbons, and two for the imidazolium ring carbons.

| Table 1: Expected NMR Data for 1,3-Diisopropylimidazolium Cation | | :--- | :--- | :--- | :--- | | Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | | ¹H | Isopropyl -CH ₃ | ~1.5 | Doublet | | ¹H | Isopropyl -CH | ~4.5 - 5.0 | Septet | | ¹H | Ring C4-H & C5-H | ~7.5 - 7.8 | Doublet or Singlet (if equivalent) | | ¹H | Ring C2-H | ~8.5 - 9.0 | Singlet | | ¹³C | Isopropyl -C H₃ | ~22 - 24 | - | | ¹³C | Isopropyl -C H | ~50 - 55 | - | | ¹³C | Ring C 4 & C 5 | ~120 - 125 | - | | ¹³C | Ring C 2 | ~135 - 140 | - |

Note: Exact chemical shifts can vary based on solvent and concentration.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Locking & Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.[6]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups and, in this case, the polyatomic anion.

Expertise & Causality: The primary reason to employ IR spectroscopy here is to confirm the presence of the tetrafluoroborate (BF₄⁻) anion. This anion exhibits a very strong and characteristically broad absorption band due to its B-F stretching modes. This serves as a direct and rapid validation of the anion exchange step in the synthesis.[7][8]

| Table 2: Key IR Absorptions for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Assignment | | ~3150 | C-H Stretch | Imidazolium Ring C-H | | ~2980 | C-H Stretch | Aliphatic (Isopropyl) C-H | | ~1570 | C=N / C=C Stretch | Imidazolium Ring Skeletal Vibrations | | ~1000 - 1150 (Broad, Strong) | B-F Stretch | Tetrafluoroborate Anion (BF₄⁻) |

The broadness of the BF₄⁻ peak is a result of the degenerate vibrational modes of the tetrahedral anion, which can split into multiple peaks due to interactions with the cation in the ionic liquid matrix.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a molecule's elemental composition.

Expertise & Causality: For an ionic liquid, which is already composed of ions, Electrospray Ionization (ESI) is the ideal technique. It gently transfers the pre-existing ions from the solution phase to the gas phase for analysis. We specifically look for the m/z of the cation, [C₉H₁₇N₂]⁺, as the intact ionic pair does not typically fly. This provides a precise mass measurement that can be used to confirm the elemental formula of the cation.[10]

| Table 3: Expected ESI-MS Data | | :--- | :--- | :--- | | Ion | Formula | Calculated Monoisotopic Mass (m/z) | | Cation | [C₉H₁₇N₂]⁺ | 153.14 |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Apply appropriate voltages to the capillary and cone to achieve a stable spray and efficient ionization.

-

Mass Analysis: Scan a relevant mass range (e.g., m/z 50-500) to detect the cation.

-

High-Resolution MS (Optional but Recommended): For unambiguous formula confirmation, acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement.

Part 3: X-ray Crystallography – The Definitive Proof

While the combination of NMR, IR, and MS provides compelling evidence, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[11] It provides absolute proof of connectivity, bond lengths, and bond angles, leaving no room for structural ambiguity.[12][13]

Expertise & Causality: The decision to pursue X-ray crystallography is driven by the need for absolute certainty. It is the gold standard that validates all other spectroscopic interpretations. The primary challenge is often not the analysis itself, but the preparation of a high-quality single crystal, which requires careful control of crystallization conditions.[13]

Caption: A self-validating workflow for structure elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystallization: Grow single crystals of this compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a suitable, defect-free crystal (ideal size ~0.1-0.3 mm) and mount it on a goniometer head.[13]

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.[12]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Conclusion: A Unified Structural Assignment

The convergence of data from all analytical techniques provides a definitive structural assignment for this compound. NMR spectroscopy elucidates the carbon-hydrogen framework of the cation. IR spectroscopy confirms the presence of the tetrafluoroborate anion. High-resolution mass spectrometry verifies the exact elemental composition of the cation. Finally, single-crystal X-ray crystallography provides the ultimate proof, revealing the precise three-dimensional arrangement of the atoms and confirming the ionic pairing in the solid state. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy foundation required for any subsequent research or application development.

Caption: Final confirmed structure of the ionic pair.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. researchgate.net [researchgate.net]

- 4. A greener method towards the synthesis of 1,3-diarylimidazolium tetrafluoroborates [scielo.org.za]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. ebi.ac.uk [ebi.ac.uk]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Thermal Stability of 1,3-diisopropylimidazolium Tetrafluoroborate

Introduction

1,3-diisopropylimidazolium tetrafluoroborate ([i-Pr₂Im][BF₄]) is a prominent member of the imidazolium-based ionic liquids (ILs), a class of compounds that have garnered significant attention across various scientific and industrial domains.[1] Characterized by a melting point between 62-90°C, this salt exists as a white to light yellow crystalline solid at ambient temperature.[2][3] Its utility is particularly pronounced in electrochemistry, catalysis, and as a green solvent alternative to volatile organic compounds.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of [i-Pr₂Im][BF₄] is paramount for its safe and effective application, particularly in processes requiring elevated temperatures. This guide provides a detailed technical overview of the thermal properties of this compound, including established analytical methodologies, expected thermal behavior based on analogous compounds, and potential decomposition pathways.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 62-90 °C | [2][3] |

| Purity | ≥ 96% | [2][3] |

Assessing Thermal Stability: Core Methodologies

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides the decomposition temperature (Td), which is often reported as the onset temperature of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can reveal whether the decomposition process is endothermic or exothermic.

Experimental Protocol: A Self-Validating Approach to Thermal Analysis

The following protocol outlines a robust methodology for the simultaneous TGA/DSC analysis of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Instrumentation: A simultaneous TGA/DSC instrument is recommended for acquiring complementary data in a single experiment.

Experimental Workflow:

Figure 1: Experimental workflow for TGA/DSC analysis.

Methodology Steps & Rationale:

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of this compound into an alumina crucible.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements. Alumina crucibles are inert at high temperatures and will not react with the ionic liquid or its decomposition products.

-

-

Instrument Configuration:

-

Action: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Rationale: The reference crucible allows for the differential measurement of heat flow in DSC.

-

-

Experimental Conditions:

-

Action: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.

-

Rationale: A linear heating rate provides a clear and reproducible decomposition profile. A nitrogen atmosphere is crucial as it provides an inert environment, preventing oxidative degradation and ensuring that the observed mass loss is due to thermal decomposition alone. The flow of nitrogen also helps to purge any evolved gaseous products from the analysis chamber.

-

-

Data Analysis:

-

Action: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. Determine the onset temperature of decomposition from the TGA curve.

-

Rationale: The onset temperature is a key indicator of the thermal stability. The DSC curve will indicate the energetic nature of the decomposition.

-

Expected Thermal Behavior and Decomposition Profile

Expected TGA Profile:

Based on analogous compounds, this compound is expected to be thermally stable up to high temperatures, likely exhibiting a single-step decomposition. The onset of decomposition is anticipated to be above 350°C. For instance, the closely related 1-butyl-3-methylimidazolium tetrafluoroborate shows thermal stability up to approximately 350°C.

Expected DSC Profile:

The DSC curve is expected to show an endothermic peak corresponding to the melting of the solid ionic liquid in the range of 62-90°C.[2][3] The decomposition process for imidazolium tetrafluoroborates is typically endothermic.

Plausible Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids with tetrafluoroborate anions can proceed through several plausible mechanisms. The presence of the isopropyl groups on the imidazolium cation in this compound will influence the specific decomposition products.

Figure 2: Plausible thermal decomposition pathways.

Two likely initial decomposition steps are:

-

SN1-like Pathway: Heterolytic cleavage of the isopropyl-nitrogen bond to form an isopropyl carbocation and 1-isopropylimidazole. The relatively stable secondary carbocation makes this pathway plausible.

-

E2 Elimination (Hofmann-type): Abstraction of a proton from an isopropyl group by the tetrafluoroborate anion, leading to the formation of propene and 1-isopropyl-3H-imidazolium tetrafluoroborate.

These initial products would then undergo further decomposition at elevated temperatures, leading to a variety of volatile organic compounds, as well as inorganic products such as hydrogen fluoride (HF) and boron trifluoride (BF₃).[4]

Conclusion

This compound is a thermally robust ionic liquid, a critical attribute for its diverse applications. While specific high-temperature decomposition data is not extensively published, a comprehensive thermal analysis employing TGA and DSC, as outlined in this guide, provides the necessary framework for its characterization. Understanding the expected thermal behavior and potential decomposition pathways is essential for ensuring the safe and effective implementation of this versatile ionic liquid in research and development settings. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently utilize this compound in their work.

References

A Technical Guide to the Solubility of 1,3-Diisopropylimidazolium Tetrafluoroborate in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diisopropylimidazolium tetrafluoroborate, an ionic liquid of significant interest in contemporary chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical methodologies for handling and utilizing this compound.

Introduction: The Unique Profile of this compound

This compound belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C. These compounds have garnered substantial attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] The subject of this guide, this compound, is characterized by a bulky, sterically hindered diisopropylimidazolium cation and a tetrafluoroborate anion. This specific combination of ions imparts a unique solubility profile that is critical to its application in organic synthesis, catalysis, and electrochemistry.

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Core Concepts of Solubility: A "Like Dissolves Like" Paradigm

The solubility of an ionic liquid is primarily governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its solubility in organic solvents is a complex interplay between the polarity of the solvent and the nature of the cation and anion. The imidazolium core of the cation is polar, while the isopropyl groups introduce significant nonpolar character. The tetrafluoroborate anion is weakly coordinating.

Due to the absence of extensive, publicly available quantitative solubility data for this compound, this guide infers its solubility profile based on data from a close structural analog, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The rationale for this comparison lies in the shared imidazolium tetrafluoroborate core, with the primary difference being the nature of the alkyl substituents on the imidazolium ring.

Qualitative Solubility Profile

The following table summarizes the inferred qualitative solubility of this compound in a range of common organic solvents. This information is critical for selecting appropriate solvents for reactions, extractions, and purifications.

| Solvent Classification | Solvent | Inferred Qualitative Solubility | Rationale and Insights |

| Polar Aprotic | Acetonitrile | Miscible | The high polarity of acetonitrile allows for effective solvation of the ionic components of the IL.[2] |

| Acetone | Miscible | Similar to acetonitrile, acetone's polarity facilitates the dissolution of the ionic liquid.[2] | |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a highly polar aprotic solvent and is expected to readily dissolve the ionic liquid. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO's strong solvating power for salts suggests good solubility for this ionic liquid. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can engage in hydrogen bonding and effectively solvate the ions. A chemical supplier explicitly lists methanol as a solvent. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the ionic liquid. The related 1,3-diisopropylimidazolium chloride is soluble in ethanol. | |

| Isopropanol | Likely Soluble | As a polar protic solvent, isopropanol is expected to be a suitable solvent. | |

| Chlorinated | Dichloromethane (DCM) | Miscible | Dichloromethane is considered a "favorite solvent" for the analogous [BMIM][BF4], indicating good solubility.[3] |

| Chloroform | Likely Soluble | Chloroform's polarity is sufficient to dissolve many ionic liquids, and it is also listed as a "favorite solvent" for [BMIM][BF4].[3] | |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Ethers are generally less polar and may not effectively solvate the ionic components, leading to limited solubility. |

| Aromatic | Toluene | Immiscible | Toluene is a nonpolar solvent and is considered a "poor solvent" for [BMIM][BF4].[3] |

| Alkanes | Hexane | Immiscible | As a nonpolar alkane, hexane is unable to overcome the strong ionic interactions within the IL and is thus a poor solvent.[2] |

Experimental Determination of Solubility: A Gravimetric Approach

To obtain precise, quantitative solubility data for this compound, a gravimetric method is recommended. This protocol provides a reliable and straightforward procedure for determining the concentration of a saturated solution at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Small, sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed collection vials

Experimental Workflow:

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a glass vial containing a precisely measured volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to remain in the temperature-controlled environment for several hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any suspended solid particles, which would lead to an overestimation of solubility.

-

-

Solvent Evaporation: Remove the solvent from the collection vial. This can be achieved using a rotary evaporator, a vacuum oven, or by passing a gentle stream of an inert gas (e.g., nitrogen) over the solution. Ensure that all the solvent has been removed and only the dissolved this compound remains.

-

Mass Determination and Calculation:

-

Weigh the collection vial containing the dried solid.

-

Subtract the initial weight of the empty vial to determine the mass of the dissolved ionic liquid.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Conclusion: A Versatile Solvent with a Tunable Profile

This compound is a versatile ionic liquid with a solubility profile that makes it amenable to a wide range of applications. Its miscibility with polar aprotic and protic solvents, as well as chlorinated solvents, provides a broad selection of media for chemical reactions and processes. Conversely, its immiscibility with nonpolar solvents like alkanes and aromatic hydrocarbons allows for straightforward product extraction and catalyst recycling. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in their work, fostering innovation in green chemistry and drug development.

References

Advancing Green Chemistry: Superior Synthesis Strategies for Imidazolium Tetrafluoroborates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to look beyond established protocols and critically evaluate the entire lifecycle of the chemical entities we create and utilize. Imidazolium tetrafluoroborates, a cornerstone class of ionic liquids (ILs), are celebrated for their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—making them invaluable in organic synthesis, catalysis, and electrochemistry.[1][2] However, the traditional synthesis routes for these ILs are often at odds with the principles of green chemistry, relying on volatile organic solvents (VOCs), producing significant halide waste, and demanding considerable energy input.

This guide provides an in-depth exploration of modern, greener synthesis methodologies for imidazolium tetrafluoroborates. We will move beyond simple procedural descriptions to dissect the causality behind these advanced techniques, offering field-proven insights and robust, self-validating protocols. The objective is to equip researchers and development professionals with the knowledge to implement more sustainable, efficient, and cost-effective synthesis strategies in their laboratories and manufacturing processes.

The Conventional Paradigm and Its Environmental Toll

Step 2: Anion Metathesis (Ion Exchange). The resulting imidazolium halide is then reacted with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), in an aqueous or organic medium.[5] This exchanges the halide anion for the desired tetrafluoroborate anion, producing the final IL and a salt byproduct (e.g., NaCl, NaBr, AgCl, or AgBr).

This long-established pathway is fraught with inefficiencies and environmental hazards:

-

Solvent Waste: The use of large volumes of VOCs contributes to air pollution and poses health and safety risks.

-

Halide Contamination: The final IL is often contaminated with residual halide ions from the first step, which can be detrimental to many catalytic and electrochemical applications.

-

Byproduct Generation: The metathesis step generates a stoichiometric amount of salt waste that requires disposal.

-

Energy Consumption: Prolonged refluxing periods result in high energy consumption.

The following diagram illustrates the conventional metathesis route, highlighting the points of environmental concern.

Greener Synthesis Methodologies: A Paradigm Shift

The drive for sustainability has catalyzed the development of innovative synthesis routes that significantly reduce the environmental footprint of IL production. These methods focus on alternative energy sources, solvent elimination, and process intensification.

Microwave-Assisted Synthesis (MAS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a highly efficient mechanism for energy transfer directly to reacting molecules.[6][7] This contrasts with conventional heating, which relies on slow and inefficient thermal conduction.

Causality & Expertise: The principle behind MAS lies in the dielectric heating of polar molecules. The N-heterocyclic precursors and the resulting ionic products interact strongly with the microwave field, leading to rapid, uniform, and localized heating throughout the reaction mixture. This dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[8][9] The process is not only faster but often leads to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts.

This protocol describes a one-pot synthesis where quaternization and anion exchange occur concurrently under microwave irradiation, eliminating the need for both organic solvents and an intermediate isolation step.[10]

-

Reactant Preparation: In a dedicated microwave reactor vessel equipped with a magnetic stirrer, combine 1-methylimidazole, 1-butyl bromide, and sodium tetrafluoroborate (NaBF₄) in an equimolar ratio.

-

Microwave Irradiation: Seal the vessel and place it in a monomode microwave synthesizer. Irradiate the mixture with intermittent heating (e.g., cycles of 1 minute on, 1 minute off) at a controlled temperature (e.g., 100-120°C) for a total irradiation time of 15-30 minutes.[10][11] The use of intermittent heating helps to control pressure buildup and ensures a more uniform reaction.

-

Workup and Purification: After cooling, a biphasic mixture is typically formed. The upper layer is the desired ionic liquid, [BMIM][BF₄], and the lower layer consists of the sodium bromide (NaBr) byproduct.

-

Isolation: Decant the upper ionic liquid layer. To remove any dissolved NaBr, wash the IL with small portions of ice-cold deionized water. The high hydrophobicity of [BMIM][BF₄] allows for this aqueous wash with minimal product loss.

-

Drying: Dry the purified ionic liquid under high vacuum at 70-80°C to remove any residual water.

| Parameter | Conventional Method | Microwave-Assisted Synthesis (MAS) | Reference(s) |

| Reaction Time | 24 - 48 hours | 10 - 30 minutes | [8][9][10] |

| Solvent | Required (e.g., Acetonitrile) | Solvent-Free | [10][12] |

| Process | Two-step (Quaternization + Metathesis) | One-Pot | [10][13] |

| Energy Input | High (prolonged heating) | Low (short duration) | [8] |

| Typical Yield | 70-85% | 85-95% | [8][10] |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, creating an exceptional environment for chemical reactions.[14][15]

Causality & Expertise: The extreme conditions generated during cavitation dramatically enhance mass transfer and accelerate reaction rates. For the synthesis of imidazolium salts, sonication can significantly shorten reaction times and improve yields compared to silent (non-irradiated) or conventional heating methods.[14][16] This method is particularly effective for N-alkylation reactions and can often be performed at lower bulk temperatures, preserving thermally sensitive functional groups. The process is considered environmentally friendly due to higher energy efficiency and reduced reaction times.[14]

This protocol details the synthesis of the imidazolium halide precursor, which can then undergo anion exchange. The primary advantage here is the significant acceleration of the typically slow quaternization step.

-

Reactant Setup: In a thick-walled glass reactor, place an equimolar mixture of 1-methylimidazole and the desired alkyl halide (e.g., 1-bromobutane). While the reaction can be run solvent-free, a minimal amount of a high-boiling-point, polar solvent can sometimes improve energy transfer.

-

Sonication: Immerse the reactor in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe. Irradiate the mixture at a specific frequency (e.g., 20-40 kHz) at a controlled temperature (e.g., 40-60°C).

-

Monitoring: Monitor the reaction progress using TLC or NMR. Reaction times are typically reduced to 1-4 hours, compared to 24+ hours for conventional methods.[16]

-

Isolation: Once the reaction is complete, the resulting imidazolium halide can be isolated by removing the solvent (if used) under reduced pressure. The product is then ready for anion exchange.

| Parameter | Conventional Reflux | Ultrasound-Assisted Method | Reference(s) |

| Reaction Time | 120 - 190 min | 35 - 60 min | [16] |

| Temperature | High (Reflux) | Ambient or Mild Heat (e.g., 40°C) | [16] |

| Typical Yield | 38 - 86% | 73 - 98% | [16] |

| Energy Efficiency | Lower | Higher | [14] |

One-Pot, Halide-Free Synthesis

Perhaps the most significant advancement from a green chemistry perspective is the development of one-pot, halide-free synthesis routes. These methods completely circumvent the use of alkyl halides and the subsequent anion metathesis step, thereby eliminating the primary source of halide contamination and salt waste.[17][18]

Causality & Expertise: A prominent halide-free route involves the reaction of 1-methylimidazole with a dialkyl carbonate (e.g., dibutyl carbonate) or an alcohol and an acid. A life-cycle assessment comparing the halide-free production of [BMIM][BF₄] to the conventional metathesis route predicted a 2-5 fold reduction in both cost and environmental impact.[17][18][19] This approach represents a true process intensification, combining multiple transformations into a single, highly efficient operation.

This protocol is based on the innovative work that avoids halide intermediates entirely.[19]

-

Reactant Charging: In a high-pressure reactor, charge 1-methylimidazole, 1-butanol, and fluoroboric acid (HBF₄). The alcohol serves as the alkylating agent.

-

Reaction Conditions: Seal the reactor and heat the mixture to a specified temperature (e.g., 140-160°C) for several hours. The reaction proceeds via direct alkylation of the imidazole by the alcohol, with the fluoroboric acid acting as both the anion source and a catalyst.

-

Workup and Purification: After cooling, the primary byproduct is water, which can be easily removed under vacuum. The resulting ionic liquid can be further purified by washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

-

Drying: Dry the final product under high vacuum to yield high-purity, halide-free [BMIM][BF₄].

Comparative Analysis and Future Outlook

The transition to greener synthesis methods for imidazolium tetrafluoroborates is not merely an academic exercise; it is a practical necessity for sustainable chemical development. The methodologies discussed offer substantial improvements over conventional routes in terms of efficiency, waste reduction, and product purity.

| Feature | Conventional Metathesis | Microwave-Assisted (MAS) | Ultrasound-Assisted | Halide-Free One-Pot |

| Process Complexity | High (2 steps) | Low (1-pot) | Medium (accelerates 1 step) | Low (1-pot) |

| Solvent Use | High (VOCs) | None / Minimal | Minimal | Minimal |

| Reaction Time | Very Long (24-72h) | Very Short (minutes) | Short (1-4h) | Medium (hours) |

| Halide Waste | Yes (stoichiometric) | Yes (stoichiometric) | Yes (stoichiometric) | No |

| Product Purity | Halide contamination | Purer than conventional | Purer than conventional | Halide-free |

| Key Advantage | Established method | Speed & Efficiency | Energy Efficiency | Purity & Waste Elimination |

The future of IL synthesis will likely involve the integration of these green techniques with other emerging technologies. Mechanochemistry , which uses mechanical force (grinding, milling) to drive reactions in the absence of solvents, is a promising frontier for solid-state IL synthesis.[20][21] Furthermore, the development of continuous flow reactors can offer superior control over reaction parameters, enhancing safety and scalability for these greener protocols.

By embracing these advanced synthesis strategies, the scientific community can produce imidazolium tetrafluoroborates and other valuable ionic liquids in a manner that is not only scientifically elegant but also environmentally responsible and economically viable.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 5. rsc.org [rsc.org]

- 6. biotechjournal.in [biotechjournal.in]

- 7. Preparation of functionalized imidazolium salts under microwave irradiation - Lookchem [lookchem.com]

- 8. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ultrasound assisted synthesis of imidazolium salts: an efficient way to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An efficient ultrasonic-assisted synthesis of imidazolium and pyridinium salts based on the Zincke reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization | Publicación [silice.csic.es]

- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 20. Frontiers | Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts [frontiersin.org]

- 21. Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

fundamental electrochemical properties of ionic liquids

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in electrochemistry, offering a unique combination of properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] This guide provides a comprehensive exploration of the fundamental electrochemical properties of ILs, intended for researchers, scientists, and professionals in drug development who are leveraging or looking to leverage these remarkable solvents. We will delve into the core principles governing their electrochemical behavior, the intricate relationship between structure and function, and the state-of-the-art techniques for their characterization. This document is designed not as a rigid protocol, but as a foundational resource to empower researchers with the knowledge to design and interpret experiments with confidence and scientific rigor.

Introduction: The Unique Nature of Ionic Liquids in Electrochemistry

Historically, the study of electrochemistry has been intrinsically linked to ionic liquids, with the first room-temperature ionic liquid (RTIL), ethylammonium nitrate, being characterized for its electrical conductivity as early as 1914. Unlike traditional molecular solvents that require the addition of a supporting electrolyte to conduct current, ILs are composed entirely of ions.[3] This intrinsic ionic conductivity is a cornerstone of their utility in a vast array of electrochemical applications, including batteries, supercapacitors, electrosynthesis, and sensors.[4]

The "designer" nature of ionic liquids, where the physicochemical properties can be tuned by judicious selection of the cation and anion, allows for the engineering of ILs for specific applications.[2][4] For instance, the combination of an imidazolium cation with a tetrafluoroborate anion (BF₄⁻) results in a hydrophilic IL, while pairing the same cation with a bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anion produces a hydrophobic one.[4] This tunability is a recurring theme and a critical advantage in their application.

This guide will focus on three key electrochemical properties that are paramount for most applications:

-

Ionic Conductivity (σ): The measure of an IL's ability to conduct an electrical current.

-

Viscosity (η): A measure of an IL's resistance to flow, which is intimately linked to its conductivity.

-

Electrochemical Stability Window (ESW): The potential range over which the IL remains stable without undergoing oxidation or reduction.[5]

We will explore the theoretical underpinnings of these properties, the experimental methodologies for their accurate measurement, and the interpretation of the resulting data.

The Interplay of Ionic Conductivity and Viscosity

The transport of charge in ionic liquids is fundamentally governed by the movement of its constituent ions. Therefore, ionic conductivity and viscosity are inextricably linked. This relationship is often described by Walden's rule, which states that the product of the molar conductivity (Λ) and the viscosity (η) is a constant for a given electrolyte at a specific temperature.[4]

2.1. Factors Influencing Conductivity and Viscosity

The structure of the cation and anion significantly impacts both conductivity and viscosity:

-

Cation Structure: The size and shape of the cation play a crucial role. Larger, more asymmetric cations tend to increase viscosity due to stronger van der Waals interactions and reduced ion mobility.[6] For example, increasing the alkyl chain length on an imidazolium cation generally leads to higher viscosity and consequently lower conductivity.[4][7]

-

Anion Structure: The nature of the anion also has a profound effect. Anions with delocalized negative charge, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), often lead to less viscous and more conductive ILs compared to smaller, more coordinating anions like chloride (Cl⁻). However, strong ion-pairing associations, as seen in some [NTf₂]⁻ based ILs, can lead to lower than expected conductivity.[8]

2.2. Quantitative Data Summary

The following table summarizes typical ranges for conductivity and viscosity for common classes of ionic liquids. It is important to note that these are general ranges, and specific values can vary significantly based on the exact cation-anion combination and temperature.

| Ionic Liquid Class | Cation Examples | Anion Examples | Typical Conductivity (mS/cm) | Typical Viscosity (cP at 25°C) |

| Imidazolium | [EMIM]⁺, [BMIM]⁺ | [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻ | 1 - 18[9] | 30 - 500[10] |

| Pyrrolidinium | [BMPyrr]⁺ | [NTf₂]⁻ | 1 - 5 | 50 - 300 |

| Piperidinium | [BMPip]⁺ | [NTf₂]⁻ | 1 - 4 | 70 - 400 |

| Ammonium | [N₄₄₄₂]⁺, [N₈₄₄₄]⁺ | [DCA]⁻, [NTf₂]⁻ | 0.1 - 10[11] | 100 - 1000+[10] |

| Phosphonium | [P₁₄,₆₆₆]⁺ | [NTf₂]⁻ | < 1 | > 1000 |

Data compiled from various sources, including[9][10][11].

2.3. Experimental Workflow: Measuring Conductivity and Viscosity

A logical workflow for characterizing the transport properties of a new ionic liquid is essential.

Caption: Workflow for characterizing the transport properties of ionic liquids.

The Electrochemical Stability Window (ESW): The Realm of Electrochemical Reactions

The ESW is a critical parameter that defines the potential range within which an electrolyte can be used without undergoing decomposition.[12] A wide ESW is highly desirable for applications such as high-voltage batteries and supercapacitors.[5][13] The ESW is determined by the potentials at which the cation is reduced (cathodic limit) and the anion is oxidized (anodic limit).[14]

3.1. Structural Determinants of the ESW

-

Cation: The reduction potential of the cation typically sets the cathodic limit. Cations with aromatic heterocyclic structures, such as imidazolium, are generally less resistant to reduction compared to tetraalkylammonium, dialkylpyrrolidinium, and dialkylpiperidinium cations.[4]

-

Anion: The oxidation potential of the anion determines the anodic limit. Anions where the negative charge is delocalized over a larger volume, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), are generally more stable towards oxidation than simpler anions like halides.

3.2. Experimental Protocol: Determining the ESW using Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the ESW of an ionic liquid.[8]

Step-by-Step Methodology:

-

Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen, which can significantly affect the measured ESW.[15] The cell consists of:

-

Working Electrode (WE): Typically a polished glassy carbon, platinum, or gold electrode.

-

Counter Electrode (CE): A platinum wire or mesh with a large surface area.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.

-

-

Electrolyte Preparation: The ionic liquid is dried under vacuum at an elevated temperature to remove residual water before being transferred to the electrochemical cell.

-

CV Measurement:

-

The potential of the working electrode is scanned from the open-circuit potential towards negative potentials to determine the cathodic limit.

-

The potential is then scanned towards positive potentials to determine the anodic limit.

-

The scan rate is typically between 10 and 100 mV/s.

-

-

Data Analysis: The ESW is determined by identifying the potentials at which the current begins to increase significantly, indicating the onset of reduction or oxidation of the ionic liquid. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define the limits.[12]

Caption: Experimental workflow for determining the Electrochemical Stability Window (ESW).

Advanced Characterization: Electrochemical Impedance Spectroscopy (EIS)

While CV provides information about the overall stability window, Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the detailed processes occurring at the electrode-ionic liquid interface.[16] EIS involves applying a small amplitude AC potential perturbation to the electrode and measuring the resulting current response over a wide range of frequencies.[17]

4.1. Insights from EIS

By analyzing the impedance data, one can obtain information about:

-

Bulk Ionic Conductivity: The high-frequency intercept of the Nyquist plot with the real axis corresponds to the bulk resistance of the ionic liquid, from which the conductivity can be calculated.[18]

-

Double-Layer Capacitance: At lower frequencies, the impedance is dominated by the capacitance of the electrical double layer (EDL) that forms at the electrode-electrolyte interface.[19] The structure of this EDL in ionic liquids is more complex than in traditional electrolytes and is a subject of ongoing research.

-

Charge Transfer Resistance: If a redox-active species is present, EIS can be used to determine the charge transfer resistance, which is related to the kinetics of the electron transfer reaction.[20]

4.2. Equivalent Circuit Modeling

The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. A simple model for an inert electrode in an ionic liquid is a series combination of a resistor (representing the bulk resistance) and a constant phase element (CPE) (representing the non-ideal capacitance of the double layer).[16]

Caption: A simple equivalent circuit model for an electrode-ionic liquid interface.

Concluding Remarks and Future Outlook

The are a direct consequence of their unique all-ion composition and the tunable nature of their constituent cations and anions. A thorough understanding of ionic conductivity, viscosity, and the electrochemical stability window is essential for the rational design and application of these materials in diverse fields, from energy storage to drug development. The experimental techniques outlined in this guide, particularly cyclic voltammetry and electrochemical impedance spectroscopy, provide the necessary tools for a comprehensive characterization of these fascinating materials. As research continues to push the boundaries of materials science, the ability to precisely measure and interpret the electrochemical properties of ionic liquids will remain a critical skill for scientists and engineers. For those seeking extensive datasets on the physical properties of ionic liquids, the NIST ILThermo database is an invaluable resource.[21][22]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electrochem.org [electrochem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchinschools.org [researchinschools.org]

- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 11. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of Ionic Liquids for Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ceder.berkeley.edu [ceder.berkeley.edu]

- 15. espace.curtin.edu.au [espace.curtin.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01634F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ILThermo | NIST [nist.gov]

- 22. Ionic Liquids Database (ILThermo) | NIST [nist.gov]

A Technical Guide to the Discovery and History of N-Heterocyclic Carbene Precursors

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of N-heterocyclic carbene (NHC) precursors. Intended for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the scientific journey from theoretical postulations to the synthesis of stable, isolable carbenes and their indispensable precursors. We will delve into the seminal contributions of pioneers like Breslow, Wanzlick, and Arduengo, examining the key experimental breakthroughs that have established NHCs as a cornerstone of modern organometallic chemistry and catalysis. The guide offers in-depth, field-proven insights into the synthesis of key NHC precursors, complete with detailed, validated protocols and an analysis of the causal relationships behind experimental choices. Through structured data, visual diagrams, and rigorous citation of authoritative sources, this document aims to be an essential resource for understanding the foundations and practical synthesis of these critical chemical entities.

Introduction: The Unlikely Stability of a Divalent Carbon

For decades, carbenes—neutral chemical species containing a divalent carbon atom with six valence electrons—were considered textbook examples of transient, highly reactive intermediates. Their fleeting existence made them fascinating subjects for mechanistic studies but seemingly impractical for widespread application as isolable ligands or catalysts. The paradigm shift began with the realization that certain heterocyclic scaffolds could confer unprecedented stability upon the carbene center.

N-Heterocyclic carbenes (NHCs) are distinguished by a carbene carbon atom positioned between two nitrogen atoms within a heterocyclic ring.[1] This arrangement provides crucial electronic stabilization through the σ-withdrawing and π-donating properties of the adjacent nitrogen atoms, creating a singlet ground state and a nucleophilic character that defies the traditional view of carbenes as purely electrophilic.[1] The precursors to these stable carbenes, typically azolium salts, are air-stable, crystalline solids that are convenient to handle and store, making them the gateway to the vast and versatile world of NHC chemistry.[2] This guide traces the intellectual and experimental lineage of these vital precursors, from early hypotheses to their routine synthesis in modern laboratories.

Historical Milestones: From Fleeting Intermediates to Bottlable Carbenes

The journey to stable NHCs is a compelling story of scientific persistence, beginning with theoretical insights and culminating in a landmark isolation that opened a new chapter in chemistry.

The Theoretical Seeds: Breslow and Wanzlick

The conceptual groundwork for stable carbenes was laid long before their isolation. In 1957, Ronald Breslow proposed a thiazol-2-ylidene, a nucleophilic carbene, as a key catalytic intermediate in the benzoin condensation.[3][4] This was a revolutionary idea, suggesting that a carbene could act as a nucleophile to achieve "umpolung" (reversal of polarity) of an aldehyde's carbonyl carbon.[5][6] The proposed "Breslow intermediate" became a central concept in understanding NHC-catalyzed reactions, though the intermediate itself remained elusive for many years.[4][6]

Shortly after, in the 1960s, Hans-Werner Wanzlick conjectured that carbenes derived from dihydroimidazol-2-ylidene could be generated and that they exist in equilibrium with their dimer, a tetraaminoethylene.[7][8] This "Wanzlick equilibrium" hypothesis was a crucial step forward, suggesting that these carbenes possessed a degree of stability.[7][9] Wanzlick's group even succeeded in generating imidazol-2-ylidene carbenes by deprotonating imidazolium salts in 1970, and while they were not isolated as free species, their presence was confirmed through trapping experiments and the formation of metal complexes.[3][10]

Caption: Key milestones in the history of N-heterocyclic carbenes.

The Breakthrough: Arduengo's Isolation of a Crystalline Carbene

The definitive moment that transformed carbene chemistry occurred in 1991. Anthony J. Arduengo III and his colleagues reported the synthesis and characterization of the first stable, crystalline carbene, 1,3-di(adamantyl)imidazol-2-ylidene.[11][12][13] They achieved this by deprotonating the corresponding 1,3-di(adamantyl)imidazolium chloride precursor with a strong, non-nucleophilic base (sodium hydride with catalytic DMSO) in THF. The bulky adamantyl groups on the nitrogen atoms provided steric shielding, which was initially thought to be the primary reason for the carbene's stability.[3] However, it soon became clear that the electronic stabilization from the nitrogen atoms was the dominant factor.[14] This landmark discovery, published in the Journal of the American Chemical Society, proved that carbenes could be isolated, stored, and handled like other stable organic compounds, paving the way for their use as ligands in organometallic chemistry.[11][13]

The Precursors: Synthesis and Properties of Azolium Salts

The accessibility and stability of NHCs are intrinsically linked to the synthesis of their azolium salt precursors. These salts are the direct entry point for generating the free carbene, typically through deprotonation at the C2 position. The most common precursors are based on imidazolium, imidazolinium (saturated backbone), and triazolium cores.

Imidazolium Salts: The Workhorse Precursors

Imidazolium salts are the most widely used NHC precursors. The synthesis of two of the most common precursors, IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) and IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride), generally follows a reliable two-step procedure.[2][15]

General Synthetic Strategy:

-

Diimine Formation: Condensation of two equivalents of a substituted aniline with glyoxal to form a 1,4-diazabutadiene (DAD) intermediate.

-

Cyclization: Reaction of the DAD with a C1 source (e.g., paraformaldehyde or triethyl orthoformate) and an acid to form the five-membered imidazolium ring.

Caption: General workflow for the synthesis of 1,3-diarylimidazolium salts.

Detailed Experimental Protocol: Synthesis of IPr·HCl

This protocol is adapted from well-established literature procedures and provides a reliable method for synthesizing IPr·HCl on a laboratory scale.[16][17][18]

Part A: Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

Setup: In a 1000 mL round-bottom flask equipped with a magnetic stirrer, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), and a catalytic amount of formic acid (1 mL).

-

Reaction: To this stirred solution, add glyoxal (40 wt% in water, 19 mL, 170 mmol) dropwise. A yellow precipitate will begin to form.

-

Stirring: Allow the mixture to stir vigorously at room temperature for 3-4 hours.

-

Isolation: Collect the yellow solid precipitate by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold methanol until the filtrate is colorless.

-

Drying: Dry the product in a vacuum oven overnight to yield the pure diimine intermediate. (Typical yield: ~70%).

Causality Insights: The formic acid serves as a catalyst to facilitate the imine condensation. Using cold methanol for washing is crucial to minimize product loss, as the diimine has some solubility in warmer methanol.

Part B: Cyclization to form 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Setup: In a large (e.g., 2 L) three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve the dried diimine from Part A (e.g., 40 g, ~106 mmol) in ethyl acetate (800-1200 mL).

-

Heating: Heat the solution to 70°C.

-

Reagent Addition: In a separate flask, prepare a solution of chlorotrimethylsilane (TMSCl, ~34 mL, ~269 mmol) in ethyl acetate (~40 mL). Add this solution dropwise to the heated diimine solution over 30-45 minutes. Add paraformaldehyde (~4 g, ~133 mmol) to the reaction mixture.

-

Reaction: A white or off-white precipitate will form. Stir the resulting suspension vigorously at 70°C for 2 hours.

-

Cooling & Isolation: Cool the suspension to room temperature or in an ice bath. Collect the solid product by vacuum filtration.

-

Washing: Wash the solid product thoroughly with ethyl acetate and then with diethyl ether or tert-butyl methyl ether to remove any unreacted starting materials or byproducts.[16]

-

Drying: Dry the resulting white powder under vacuum to yield pure IPr·HCl. (Typical yield: >80%).[16]